6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a benzothiazole derivative featuring a bromine substituent at position 6 and a 3,5-dimethoxybenzoyl-substituted piperazine moiety at position 2. The benzothiazole core is a privileged scaffold in medicinal chemistry, known for its diverse bioactivities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3S/c1-26-15-9-13(10-16(12-15)27-2)19(25)23-5-7-24(8-6-23)20-22-17-4-3-14(21)11-18(17)28-20/h3-4,9-12H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWPOUABPPJRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole typically involves multiple steps, starting with the bromination of the benzothiazole core. This is followed by the introduction of the piperazine ring and the subsequent attachment of the 3,5-dimethoxybenzoyl group. Reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted benzothiazoles or piperazines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology: In biological research, 6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is studied for its potential biological activity. It has been investigated for its antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique structure and reactivity make it valuable for creating new compounds with desirable properties.
Mechanism of Action
The mechanism by which 6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzothiazole ring are key components that facilitate binding to these targets. The compound may modulate various biochemical pathways, leading to its biological and medicinal effects.
Comparison with Similar Compounds
Key Analogs :
Structural Insights :
- Halogen Effects : Replacing bromine (target) with chlorine () reduces molecular weight by ~233.6 g/mol and alters lipophilicity (Cl: +0.71, Br: +0.86 in π-system contributions). Bromine’s larger size may enhance hydrophobic interactions but reduce solubility .
- Piperazine Modifications: The target’s 3,5-dimethoxybenzoyl group introduces two methoxy groups, enabling hydrogen bonding with polar residues (e.g., Ser/Thr in kinases).
Activity and Docking Insights :
- Target vs. Urea-Linked Analogs : Docking studies in show that bulky substituents (e.g., 9c’s 4-bromophenyl) occupy hydrophobic subpockets in enzymes. The target’s 3,5-dimethoxybenzoyl group may similarly enhance affinity for sterically tolerant targets (e.g., PARP or PI3K) compared to smaller substituents .
- Solubility and Bioavailability : The target’s higher molecular weight (~454 vs. 220.68 in ) and methoxy groups may reduce aqueous solubility but improve membrane permeability. Urea-linked analogs (e.g., 10o) balance solubility (polar urea) and lipophilicity (CF₃/Cl-phenyl) .
Biological Activity
6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its synthesis, biological efficacy, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound has the following molecular formula:
- Molecular Formula : CHBrNOS
- IUPAC Name : this compound
Synthesis Route
The synthesis typically involves several steps:
- Formation of the Piperazine Derivative : The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives.
- Introduction of the Benzoyl Group : The 3,5-dimethoxybenzoyl group is introduced via a Mannich reaction.
- Formation of the Benzothiazole Ring : This is achieved through cyclization with appropriate precursors.
The biological activity of this compound has been linked to several mechanisms:
- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase, which may enhance cholinergic transmission.
- Neurotransmitter Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Table 1: Summary of Biological Activities
Case Studies
-
Antidiabetic Activity :
A study evaluated the compound's potential as an α-amylase inhibitor. The results indicated that it exhibited significant inhibitory activity comparable to established drugs like acarbose, suggesting its potential for managing diabetes . -
Neuroprotective Studies :
Research indicated that compounds similar to this compound showed promise in protecting neuronal cells from oxidative stress and apoptosis in vitro .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the benzothiazole and piperazine moieties can significantly influence biological activity. For instance:
- Substituents on the Benzothiazole Ring : Variations in halogen or methoxy substitutions can enhance binding affinity to acetylcholinesterase.
- Piperazine Modifications : Altering the piperazine substituents affects the compound's overall bioavailability and pharmacokinetics.
Table 2: SAR Analysis
| Modification Type | Effect on Activity |
|---|---|
| Halogen Substitution | Increased acetylcholinesterase inhibition |
| Methoxy Group Addition | Enhanced solubility and bioavailability |
Q & A
Q. What are the established synthetic routes for 6-Bromo-2-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a brominated benzothiazole core with a substituted piperazine derivative. Key steps include:
- Bromination: Introduction of bromine at the 6-position of the benzothiazole core using reagents like CuBr and n-butyl nitrite in acetonitrile, as described for analogous bromothiazole syntheses .
- Piperazine Functionalization: The 3,5-dimethoxybenzoyl group is attached to piperazine via nucleophilic acyl substitution, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Coupling Reaction: The brominated benzothiazole is reacted with the functionalized piperazine under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
Optimization: Yield improvements (up to 60–70%) are achieved by controlling temperature (60–80°C), stoichiometric ratios (1:1.2 benzothiazole:piperazine), and purification via silica gel chromatography .
Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Methodological Answer:
- 1H/13C NMR: Confirm the presence of the dimethoxybenzoyl group (δ ~3.8 ppm for OCH3 protons; aromatic protons at δ 6.5–7.5 ppm) and piperazine integration (N–CH2 signals at δ ~3.5 ppm) .
- IR Spectroscopy: Identify carbonyl (C=O stretch ~1650 cm⁻¹) and benzothiazole C–S bonds (~680 cm⁻¹) .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z ~486) and isotopic patterns for bromine .
Data Table:
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 3.78 (s, 6H, OCH3), δ 7.21 (s, 2H, Ar–H) | |
| IR (KBr) | 1652 cm⁻¹ (C=O), 1260 cm⁻¹ (C–O–C) |
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
Methodological Answer:
- Enzyme Inhibition Assays: Test against targets like kinases or metabolic enzymes (e.g., AST/ALT) using fluorometric or colorimetric methods .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (IC50 determination) .
- Receptor Binding Studies: Radioligand displacement assays for GPCRs or nuclear receptors, given the piperazine moiety’s affinity for such targets .
Advanced Research Questions
Q. How do electronic effects of substituents on the benzoyl group modulate binding affinity to biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR): Replace methoxy groups with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.
- Computational Modeling: Density Functional Theory (DFT) calculates charge distribution; molecular docking (e.g., AutoDock Vina) predicts interactions with enzyme active sites .
Example: The 3,5-dimethoxy groups enhance π-π stacking with aromatic residues in receptor pockets, while bromine increases hydrophobic interactions .
Q. What crystallographic insights reveal the compound’s conformational stability?
Methodological Answer:
- X-ray Diffraction: Single-crystal analysis shows dihedral angles between benzothiazole and dimethoxybenzoyl groups (e.g., ~7–10° twist), influencing planarity and packing .
- Intermolecular Interactions: Short S···Br contacts (~3.5 Å) and π-π stacking (centroid distances ~3.8 Å) stabilize the crystal lattice .
Q. How can conflicting solubility data from different studies be resolved?
Methodological Answer:
- Solvent Screening: Use Hansen solubility parameters (HSPiP software) to identify optimal solvents.
- Dynamic Light Scattering (DLS): Quantify aggregation in aqueous buffers (e.g., PBS) .
Data Contradiction: Discrepancies arise from polymorphic forms; differential scanning calorimetry (DSC) can identify metastable phases .
Q. What advanced purification techniques address challenges in isolating stereoisomers?
Methodological Answer:
- Chiral HPLC: Utilize amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients .
- Recrystallization: Slow evaporation from heptane/ethyl acetate mixtures yields enantiopure crystals .
Comparative and Mechanistic Questions
Q. How does this compound compare to analogs like 5-Chloro-4-methyl-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole in target selectivity?
Methodological Answer:
- Pharmacophore Mapping: Overlay 3D structures to identify conserved binding motifs.
- Kinase Profiling: Broad-panel kinase assays (e.g., Eurofins) reveal selectivity shifts due to bromine’s steric effects vs. chlorine’s electronegativity .
Q. What mechanistic pathways explain its stability under physiological pH?
Methodological Answer:
- Degradation Studies: Incubate in simulated gastric fluid (pH 1.2) and PBS (pH 7.4). Monitor via LC-MS for hydrolysis products (e.g., free piperazine or benzothiazole fragments) .
- Arrhenius Kinetics: Accelerated stability testing at 40°C/75% RH predicts shelf-life .
Q. What strategies validate its mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout Models: Disrupt putative targets (e.g., kinases) to observe rescue effects .
- Thermal Proteome Profiling (TPP): Identify target engagement by monitoring protein melting shifts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
